Product packaging for D-Tagatose 6-phosphate lithium salt(Cat. No.:)

D-Tagatose 6-phosphate lithium salt

Cat. No.: B12845183
M. Wt: 272.1 g/mol
InChI Key: RQPNOSHLUSBRBK-SYDFPMGNSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

D-Tagatose 6-phosphate lithium salt (CAS 67424-99-1, 73544-42-0 free acid) is a critical biochemical intermediate and enzyme substrate for research in bacterial metabolism and glycolytic pathways. With a molecular formula of C6H13O9P · xLi+ and a molecular weight of 260.14 (free acid basis), this compound serves as a key metabolite in the tagatose-6-phosphate pathway, linking D-galactose-6-phosphate with D-glyceraldehyde-3-phosphate . Researchers utilize this ≥95% purity compound primarily as a specific substrate for D-tagatose-6-phosphate kinase (EC 2.7.1.144), which catalyzes the phosphorylation reaction to form D-tagatose-1,6-bisphosphate using ATP as a phosphate donor . This reaction is fundamental for studying the tagatose pathway in microorganisms, particularly in prokaryotic carbohydrate metabolism. The compound's role extends to applications in metabolic engineering, particularly in enzymatic methods for tagatose production from economical raw materials like sucrose, starch, or maltodextrin . Recent patent research demonstrates innovative uses of tagatose-6-phosphate phosphatase in one-pot enzymatic conversion systems to produce tagatose with high yield, highlighting this compound's value in industrial biotechnology and enzyme engineering . Proper storage at -20°C is recommended to maintain stability. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Li2O9P B12845183 D-Tagatose 6-phosphate lithium salt

Properties

Molecular Formula

C6H11Li2O9P

Molecular Weight

272.1 g/mol

IUPAC Name

dilithium;[(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate

InChI

InChI=1S/C6H13O9P.2Li/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t4-,5-,6+;;/m1../s1

InChI Key

RQPNOSHLUSBRBK-SYDFPMGNSA-L

Isomeric SMILES

[Li+].[Li+].C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-]

Canonical SMILES

[Li+].[Li+].C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-]

Origin of Product

United States

D Tagatose 6 Phosphate Metabolic Pathways and Intermediates

The D-Tagatose 6-Phosphate Pathway: A Core Catabolic Route

The D-Tagatose 6-phosphate pathway, also known as the tagatose 6-phosphate pathway, is a crucial catabolic route for the breakdown of several sugars, most notably D-galactose and lactose (B1674315). This pathway ultimately converts these sugars into intermediates of glycolysis, thereby integrating their metabolism with the central energy-generating processes of the cell.

D-Galactose and Lactose Catabolism via D-Tagatose 6-Phosphate

In many bacteria, particularly Gram-positive species, the catabolism of lactose and D-galactose proceeds through the D-Tagatose 6-phosphate pathway. The process is initiated by the uptake of lactose via a phosphoenolpyruvate-dependent phosphotransferase system (PEP-PTS), which concomitantly phosphorylates it to lactose-6-phosphate. This intermediate is then hydrolyzed by the enzyme phospho-β-galactosidase into glucose and D-galactose-6-phosphate. nih.govasm.orguniprot.org

The resulting D-galactose-6-phosphate is the entry point into the specific steps of the tagatose 6-phosphate pathway. It is first isomerized to D-tagatose 6-phosphate by the enzyme galactose-6-phosphate (B1197297) isomerase. nih.govnih.gov Subsequently, D-tagatose 6-phosphate is phosphorylated to D-tagatose 1,6-bisphosphate by tagatose-6-phosphate kinase, a reaction that consumes ATP. nih.govebi.ac.uk Finally, the six-carbon intermediate D-tagatose 1,6-bisphosphate is cleaved by tagatose-1,6-bisphosphate aldolase (B8822740) into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde 3-phosphate (G3P). nih.govnih.gov These two products are central intermediates of the glycolytic pathway.

Galactitol Degradation Pathways Involving D-Tagatose 6-Phosphate

D-Tagatose 6-phosphate also serves as an intermediate in the degradation of the sugar alcohol galactitol, particularly in Gram-negative bacteria like Escherichia coli and Klebsiella oxytoca. nih.govasm.org The catabolism of galactitol is initiated by its transport into the cell and phosphorylation to galactitol-1-phosphate. This is then oxidized to yield D-tagatose 6-phosphate. From this point, the pathway converges with the lactose and D-galactose catabolic route, with D-tagatose 6-phosphate being further metabolized to DHAP and G3P via the actions of tagatose-6-phosphate kinase and tagatose-1,6-bisphosphate aldolase. researchgate.net

Interconnections with Glycolysis and the Pentose (B10789219) Phosphate Pathway

The D-Tagatose 6-phosphate pathway is intrinsically linked to central carbohydrate metabolism. The end products of this pathway, DHAP and G3P, are key intermediates in the preparatory phase of glycolysis. This direct connection allows organisms to efficiently channel the carbon skeletons from lactose, D-galactose, and galactitol into the main energy-yielding pathway of the cell.

Furthermore, the intermediates of the D-Tagatose 6-phosphate pathway can intersect with the pentose phosphate pathway (PPP). For instance, fructose (B13574) 6-phosphate, an isomer of tagatose 6-phosphate, is a key component of the non-oxidative branch of the PPP. This interconnection provides metabolic flexibility, allowing the cell to divert carbohydrate intermediates towards the synthesis of nucleotides, and certain amino acids, or for the generation of reducing power in the form of NADPH, depending on the cell's metabolic needs. Recent research has even explored the potential of engineering E. coli to produce D-tagatose from D-glucose by leveraging enzymes that can convert fructose-6-phosphate (B1210287) to D-tagatose-6-phosphate. nih.govacs.org

Microorganisms Utilizing the D-Tagatose 6-Phosphate Pathway

A diverse array of bacteria has been identified to possess and utilize the D-Tagatose 6-phosphate pathway for carbohydrate catabolism. The presence and regulation of this pathway can vary significantly between different species.

Gram-Positive Bacteria: Staphylococcus aureus, Bacillus licheniformis, Lactobacillus spp., Lactococcus spp.

In the Gram-positive bacterium Staphylococcus aureus , the D-tagatose 6-phosphate pathway is the primary route for the metabolism of lactose and D-galactose. nih.govbiorxiv.org The genes encoding the enzymes for this pathway are typically organized in the lac operon. nih.govasm.org

EnzymeGeneFunction
Galactose-6-phosphate isomeraselacA, lacBIsomerization of D-galactose-6-phosphate to D-tagatose 6-phosphate
Tagatose-6-phosphate kinaselacCPhosphorylation of D-tagatose 6-phosphate to D-tagatose 1,6-bisphosphate
Tagatose-1,6-bisphosphate aldolaselacDCleavage of D-tagatose 1,6-bisphosphate to DHAP and G3P

Bacillus licheniformis presents an interesting case, as it possesses a D-tagatose pathway that is more closely related to that of Gram-negative bacteria and is independent of lactose and D-galactose catabolism. nih.govasm.org However, the core enzymatic steps involving phosphorylated tagatose intermediates are conserved.

Lactobacillus species , important in many food fermentations, also utilize the D-tagatose 6-phosphate pathway for lactose and galactose metabolism. researchgate.net In some species, like Lactobacillus casei, the genes for this pathway are not part of the lac operon, indicating a different genetic organization compared to S. aureus. nih.gov

EnzymeGene(s)Function
Galactose-6-phosphate isomeraselacA, lacBConverts D-galactose-6-phosphate to D-tagatose 6-phosphate
Tagatose-6-phosphate kinaselacCPhosphorylates D-tagatose 6-phosphate
Tagatose-1,6-bisphosphate aldolaselacDCleaves D-tagatose 1,6-bisphosphate

Lactococcus species , such as Lactococcus lactis, are renowned for their role in dairy fermentations and possess a well-characterized D-tagatose 6-phosphate pathway for lactose utilization. asm.org The genes for this pathway are typically located on a plasmid and are part of the lac operon. wur.nluniprot.org

EnzymeGene(s)Function
Galactose-6-phosphate isomeraselacA, lacBIsomerization of D-galactose-6-phosphate
Tagatose-6-phosphate kinaselacCPhosphorylation of D-tagatose 6-phosphate
Tagatose-1,6-bisphosphate aldolaselacDCleavage of D-tagatose 1,6-bisphosphate

Gram-Negative Bacteria: Escherichia coli, Klebsiella oxytoca

In the Gram-negative bacterium Escherichia coli , D-tagatose 6-phosphate is an intermediate in the catabolism of galactitol. nih.gov The genes for this pathway are found in the gat operon. wikipedia.org While traditionally not considered capable of utilizing D-tagatose directly, recent studies have identified a gene cluster in some E. coli strains that enables its catabolism via D-tagatose 6-phosphate. nih.gov

EnzymeGene(s)Function
D-tagatose-1,6-bisphosphate aldolase subunit GatYgatYCatalytic subunit for the cleavage of D-tagatose 1,6-bisphosphate
D-tagatose-1,6-bisphosphate aldolase subunit GatZgatZRequired for the full activity and stability of GatY

Klebsiella oxytoca is another Gram-negative bacterium that utilizes a pathway involving D-tagatose 6-phosphate for the degradation of galactitol. nih.govasm.org Similar to E. coli, the genes for this pathway are organized in the gat operon. researchgate.net K. oxytoca can also catabolize D-tagatose directly through a pathway where D-tagatose 1-phosphate is an intermediate. nih.gov

EnzymeGene(s)Function
D-tagatose-1,6-bisphosphate aldolasegatY, gatZCleaves D-tagatose 1,6-bisphosphate into DHAP and G3P
Tagatose-1-phosphate kinasetagKInvolved in the direct catabolism of D-tagatose

Species-Specific Variations in Pathway Utilization

The D-tagatose 6-phosphate pathway is a key route for the metabolism of D-galactose and lactose in various microorganisms, but its utilization displays significant species-specific variations. In many Gram-positive bacteria, such as Staphylococcus aureus and certain lactic acid bacteria, this pathway, encoded by the lacABCD or tag gene cluster, is the primary route for catabolizing D-galactose. oup.comnih.govnih.gov Mutants of S. aureus lacking enzymes of this pathway, such as D-galactose 6-phosphate isomerase, D-tagatose 6-phosphate kinase, or D-tagatose 1,6-diphosphate aldolase, are unable to utilize D-galactose or lactose, confirming the pathway's physiological significance. nih.gov

Interestingly, this is not universal across all related species. For instance, while S. aureus uses the tagatose 6-phosphate pathway, other staphylococcal species metabolize D-galactose via the more common Leloir pathway. oup.com Similarly, the Lactobacillus casei group possesses a chromosome-encoded tagatose-6-phosphate (T6P) pathway, which allows them to efficiently catabolize galactose, leading to very limited accumulation of this monosaccharide in fermented milk products. nih.gov This contrasts with other lactic acid bacteria used in yogurt production, like Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus, which secrete high amounts of galactose. nih.gov

Table 1: Species-Specific Utilization of Galactose Metabolism Pathways

Species Primary Pathway for Galactose/Lactose Key Findings Citations
Staphylococcus aureus D-Tagatose 6-Phosphate Pathway The physiologically significant route for metabolism of D-galactose and the D-galactosyl moiety of lactose. nih.gov oup.comnih.gov
Other Staphylococci Leloir Pathway Metabolize D-galactose through a different pathway than S. aureus. oup.com
Lactobacillus casei group D-Tagatose 6-Phosphate Pathway Efficiently catabolizes galactose, preventing its accumulation in fermented dairy products. nih.gov nih.govresearchgate.net
Escherichia coli D-Tagatose 6-Phosphate Pathway D-tagatose 6-phosphate is an intermediate in galactitol catabolism. nih.govnih.gov nih.govnih.gov
Streptococcus mutans D-Tagatose 6-Phosphate Pathway Pathway is activated upon exposure to D-tagatose. frontiersin.org frontiersin.org
Streptococcus oralis N/A Does not show the same metabolic activation in response to D-tagatose as S. mutans. frontiersin.org

Biosynthetic Routes to D-Tagatose 6-Phosphate

D-tagatose 6-phosphate is a pivotal intermediate that can be synthesized through multiple enzymatic routes, primarily originating from other hexose (B10828440) phosphates. These biosynthetic pathways are central to both natural catabolic processes and engineered biocatalytic systems for the production of rare sugars like D-tagatose. The two principal routes involve the epimerization of D-fructose 6-phosphate and the isomerization of D-galactose 6-phosphate.

The conversion of D-fructose 6-phosphate (F6P) to D-tagatose 6-phosphate (T6P) is a key step in thermodynamically favorable biosynthetic pathways being developed in organisms like Escherichia coli. nih.govacs.orgucdavis.edu This C4 epimerization is catalyzed by several enzymes that have been identified and characterized.

One notable enzyme is fructose-1,6-bisphosphate aldolase (FbaA), which, in addition to its primary function, exhibits C4 epimerase activity, converting F6P to T6P. thaiscience.inforesearchgate.net In some enzymatic cascade reactions for D-tagatose production, this epimerization step follows the phosphorylation of fructose and precedes the dephosphorylation of T6P. thaiscience.infomdpi.commdpi.com

More recently, research has uncovered that proteins previously annotated as aldolase chaperones in E. coli, namely GatZ and KbaZ, possess C4 epimerase activity that efficiently converts F6P to T6P. nih.govacs.orgresearchgate.net This discovery has enabled the engineering of E. coli strains capable of producing D-tagatose from glucose via a phosphorylation-epimerization-dephosphorylation pathway. nih.govucdavis.edu Other enzymes, such as D-tagatose 6-phosphate 4-epimerase (TPE) and fructose 6-phosphate 4-epimerase (FPE), have also been identified for this conversion. mdpi.comtandfonline.com This epimerization is often a crucial part of multi-enzyme cascades designed for the cost-effective production of D-tagatose from inexpensive substrates like starch or fructose. mdpi.comgoogle.com

Table 2: Enzymes Catalyzing the Epimerization of Fructose-6-Phosphate to D-Tagatose-6-Phosphate

Enzyme Abbreviation Source Organism (Example) Citations
Fructose-1,6-bisphosphate aldolase FbaA Escherichia coli thaiscience.inforesearchgate.netmdpi.com
Putative tagatose-1,6-bisphosphate aldolase 2 chaperone GatZ Escherichia coli nih.govacs.orgresearchgate.net
Putative tagatose-1,6-bisphosphate aldolase 1 chaperone KbaZ Escherichia coli nih.govacs.orgresearchgate.net
D-tagatose 6-phosphate 4-epimerase TPE Agrobacterium tumefaciens mdpi.comtandfonline.com

The isomerization of D-galactose 6-phosphate (Gal6P) to D-tagatose 6-phosphate (T6P) is a fundamental reaction in the natural catabolic pathway for lactose and galactose in several bacterial species. oup.complos.org This reaction is catalyzed by the enzyme D-galactose-6-phosphate isomerase (LacAB). plos.orgresearchgate.net

In organisms like Lactobacillus rhamnosus and Staphylococcus aureus, the catabolism of lactose begins with its conversion to D-galactose, which is then phosphorylated to form Gal6P. oup.comontosight.ai The enzyme LacAB then catalyzes the reversible isomerization of Gal6P to T6P. plos.orgresearchgate.net This step channels the galactose moiety into the tagatose 6-phosphate pathway. plos.org Following this isomerization, T6P is further phosphorylated by tagatose-6-phosphate kinase (LacC) to form D-tagatose 1,6-bisphosphate, which is then cleaved by an aldolase (LacD) into dihydroxyacetone phosphate and D-glyceraldehyde-3-phosphate, intermediates that enter glycolysis. plos.orgontosight.aitandfonline.com The entire sequence is encoded by the lacABCD gene cluster. plos.org Genetic studies have confirmed that this pathway is essential for galactose metabolism in these organisms. nih.gov

Enzymology of D Tagatose 6 Phosphate Metabolism

Enzymes Involved in D-Tagatose 6-Phosphate Formation

The generation of D-tagatose 6-phosphate is primarily achieved through the isomerization of D-galactose-6-phosphate or the epimerization of D-fructose 6-phosphate. This process is catalyzed by specific isomerases and epimerases, with upstream phosphorylation of hexoses by hexokinases providing the necessary precursors.

D-Galactose-6-Phosphate Isomerase (LacAB)

D-Galactose-6-phosphate isomerase, commonly known as LacAB, is a key enzyme in the catabolism of lactose (B1674315) in many bacteria. plos.orgnih.gov It catalyzes the reversible isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate. plos.orgnih.govplos.orgnih.gov In organisms like Lactobacillus rhamnosus, LacAB is a heteromultimer composed of LacA and LacB subunits. plos.orgnih.gov

Structurally, LacAB belongs to the ribose-5-phosphate (B1218738) isomerase (Rpi) superfamily and exhibits a Rossmann-like α/β/α sandwich fold. nih.gov The active site is located at the interface between the LacA and LacB subunits. plos.orgnih.gov The catalytic mechanism involves a cis-enediol intermediate. Key amino acid residues, such as histidine and cysteine, are crucial for the ring-opening of the substrate and the subsequent isomerization. nih.gov Specifically, His-96 is important for ring opening and substrate orientation, while Cys-65 is essential for the isomerization activity. nih.gov

EnzymeSource OrganismStructureKey Catalytic Residues
D-Galactose-6-Phosphate Isomerase (LacAB) Lactobacillus rhamnosusHeteromultimer (LacA and LacB subunits)His-96, Cys-65

Fructose-6-Phosphate (B1210287) 4-Epimerases (e.g., GatZ, KbaZ, Caldilinea aerophila enzymes)

An alternative route to D-tagatose 6-phosphate involves the epimerization of D-fructose 6-phosphate at the C4 position. This reaction is catalyzed by fructose-6-phosphate 4-epimerases. Examples of such enzymes include GatZ and KbaZ. nih.govgenome.jp An enzyme from the thermophilic bacterium Caldilinea aerophila has also been characterized and shown to perform this conversion. nih.gov

The enzyme from Caldilinea aerophila displays optimal activity at 70°C and a pH of 8.0. nih.gov Its catalytic activity is enhanced by the presence of Mg²⁺ ions. nih.gov The kinetic parameters for this enzyme with fructose (B13574) 6-phosphate as the substrate have been determined, with a Kₘ of 5.66 mM and a Vₘₐₓ of 0.0329 mmol/L·min. nih.gov

EnzymeSource OrganismOptimal TemperatureOptimal pHCofactor Requirement
Fructose 6-Phosphate 4-Epimerase Caldilinea aerophila70°C8.05 mM Mg²⁺

Hexokinases in Upstream Phosphorylation

The substrates for the aforementioned isomerases and epimerases, namely D-galactose-6-phosphate and D-fructose-6-phosphate, are produced through the phosphorylation of their respective hexose (B10828440) sugars. This crucial first step is catalyzed by hexokinases, a family of enzymes that transfer a phosphate (B84403) group from ATP to a hexose. frontiersin.orgwikipedia.org

D-Tagatose 6-Phosphate Kinase (LacC)

Once D-tagatose 6-phosphate is formed, it is further phosphorylated to D-tagatose 1,6-bisphosphate by the enzyme D-tagatose 6-phosphate kinase, also known as LacC. nih.govresearchgate.netebi.ac.uk This enzyme is a member of the pfkB subfamily of carbohydrate kinases. nih.gov

Catalytic Mechanism and Substrate Specificity

The catalytic mechanism of LacC from Staphylococcus aureus has been elucidated through high-resolution crystal structures. nih.gov The enzyme functions as a dimer, with the active site formed by residues from both subunits. nih.gov The binding of both the substrate (D-tagatose 6-phosphate) and the cofactor (ATP) induces a conformational change, leading to a "closed" structure that is essential for phosphoryl transfer. nih.gov The proposed mechanism is similar to that of other phosphotransferases and involves the activation of the C1 hydroxyl group of the substrate for nucleophilic attack on the γ-phosphate of ATP. rsc.org A conserved aspartate residue within the GXGD motif is thought to play a key role in this process by acting as a catalytic base. rsc.org

While the primary substrate is D-tagatose 6-phosphate, some studies have shown that LacC can also phosphorylate D-fructose 6-phosphate. researchgate.net

Cofactor Requirements and Activation/Inhibition Profiles

Like other kinases, LacC requires a divalent metal ion as a cofactor for its activity. Unusually, structural studies of S. aureus LacC have revealed the presence of two Mg²⁺ ions in the active site when both substrate and cofactor are bound. nih.gov ATP serves as the phosphate donor for the phosphorylation reaction. nih.govresearchgate.net The enzyme's activity is dependent on the binding of both the sugar phosphate substrate and the nucleotide cofactor. nih.gov

EnzymeFamilyQuaternary StructureKey Mechanistic FeatureCofactor
D-Tagatose 6-Phosphate Kinase (LacC) pfkB subfamily of carbohydrate kinasesDimerSubstrate and cofactor binding induce a "closed" conformationATP, Mg²⁺

Allosteric Regulation Considerations

D-tagatose-6-phosphate kinase, the enzyme that catalyzes the phosphorylation of D-tagatose 6-phosphate to D-tagatose 1,6-bisphosphate, belongs to the phosphofructokinase B (PfkB) or Ribokinase family of sugar kinases. wikipedia.org Enzymes in this family are often key control points in carbohydrate metabolism and are subject to allosteric regulation. While specific allosteric effectors for D-tagatose-6-phosphate kinase are not extensively detailed in current literature, structural studies of the enzyme from Staphylococcus aureus (designated LacC) provide insights into potential regulatory mechanisms.

High-resolution crystal structures of LacC reveal that the enzyme undergoes significant conformational changes upon substrate and cofactor binding. nih.gov The enzyme exists as a dimer, and the binding of both ATP and D-tagatose 6-phosphate induces a "closed" conformation necessary for catalysis. nih.gov This requirement for both substrates to be present for the enzyme to adopt its active form is a hallmark of a regulated process, preventing wasteful ATP hydrolysis. The structure of the active site, which involves residues from both subunits of the dimer, further suggests a potential for allosteric communication between the subunits. nih.gov While many kinases are regulated by metabolites that signal the energy status of the cell (e.g., AMP, ADP, citrate), specific studies identifying such regulators for D-tagatose-6-phosphate kinase are limited. However, its role in the lactose catabolic pathway, which is tightly regulated, implies that its activity is likely controlled in response to the availability of lactose and the cell's metabolic needs. ebi.ac.uk

D-Tagatose 6-Phosphate Phosphatases

D-tagatose 6-phosphate phosphatases catalyze the hydrolysis of the phosphate group from D-tagatose 6-phosphate, yielding D-tagatose and inorganic phosphate. This step is particularly important in engineered metabolic pathways that produce D-tagatose from inexpensive feedstocks like glucose. acs.orgnih.gov In such pathways, glucose is first converted to fructose-6-phosphate, which is then epimerized to D-tagatose 6-phosphate. The subsequent dephosphorylation by a specific phosphatase is a thermodynamically favorable step that pulls the equilibrium towards the final product, D-tagatose. nih.gov

One such enzyme identified with this activity is Hexitol-phosphatase A (HxpA) from Escherichia coli. acs.orgnih.gov In engineered strains of E. coli, HxpA has been successfully used to dephosphorylate D-tagatose 6-phosphate to produce D-tagatose. acs.orgresearchgate.net Another group of enzymes that can perform this function are phytases, although they often exhibit broad substrate specificity, which can lead to undesired dephosphorylation of other intermediates. mdpi.com

The efficiency of D-tagatose production is highly dependent on the characteristics of the D-tagatose 6-phosphate phosphatase used. Researchers have characterized several phosphatases to find candidates suitable for industrial applications.

A putative HAD (haloacid dehalogenase-like) phosphatase from Methanothermobacter marburgensis, denoted MmPase, has shown high activity and specificity towards D-tagatose 6-phosphate. researchgate.net This enzyme requires Mg²⁺ or Mn²⁺ for its activity and functions optimally at 50°C and a pH of 6.5. researchgate.net Its higher specificity for D-tagatose 6-phosphate over other sugar phosphates like glucose-1-phosphate, glucose-6-phosphate, and fructose-6-phosphate makes it a promising candidate for bioproduction. researchgate.net

Another notable enzyme is a thermostable tagatose-6-phosphate phosphatase from Thermotoga neapolitana. google.com The thermostability of this enzyme is a significant advantage for industrial processes, which are often run at elevated temperatures to increase reaction rates and reduce microbial contamination. google.com

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Metal Ion Requirement
MmPase Methanothermobacter marburgensis6.550Mg²⁺ or Mn²⁺
T6PP Thermotoga neapolitanaNot specifiedThermostableNot specified
HxpA Escherichia coliNot specifiedNot specifiedNot specified

Related Aldolases and Epimerases

The metabolism of D-tagatose 6-phosphate is closely linked to the activity of specific aldolases and epimerases that act on related sugar phosphates.

D-tagatose 1,6-bisphosphate aldolase (B8822740), commonly known as LacD, is a key enzyme in the D-tagatose 6-phosphate pathway. It catalyzes the reversible cleavage of D-tagatose 1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P). Mutants of Staphylococcus aureus lacking this enzyme are unable to utilize lactose or D-galactose, highlighting its physiological importance. nih.gov

LacD is a Class I aldolase. In Staphylococcus aureus, LacD has been shown to have a broad substrate specificity, catalyzing the cleavage of the 1,6-bisphosphate derivatives of D-tagatose, D-fructose, D-sorbose, and D-psicose. This broad specificity is a notable characteristic of this enzyme.

The synthesis of D-tagatose 6-phosphate from the more common D-fructose 6-phosphate is achieved through the action of enzymes with C4 epimerization activity. While a dedicated D-fructose-6-phosphate 4-epimerase is not known to exist, other enzymes have been found to possess this catalytic capability.

In Escherichia coli, two enzymes, GatZ and KbaZ, have been identified to exhibit C4 epimerization activity, converting D-fructose-6-phosphate to D-tagatose-6-phosphate. acs.orgnih.govresearchgate.net Interestingly, these enzymes are annotated as putative chaperones for tagatose-1,6-bisphosphate aldolase. acs.orgnih.gov Structural analyses have revealed that despite their annotation, their active sites differ from typical class II aldolases, which enables their epimerase function. acs.org The epimerization is thought to occur via a zinc-dependent retro-aldol/aldol (B89426) mechanism. nih.gov

The discovery of this C4 epimerization activity in enzymes like GatZ and KbaZ has been pivotal for developing biosynthetic routes for D-tagatose production from glucose, as it provides a direct enzymatic link from glycolysis to the D-tagatose pathway. acs.orgnih.govucdavis.edu

Structural Biology and Molecular Interactions

Crystal Structures of Key Enzymes

The determination of the crystal structures of LacC and LacAB has provided atomic-level insights into their function, revealing common structural motifs as well as unique features that dictate their specific roles in the tagatose-6-phosphate pathway.

High-resolution crystal structures of D-tagatose-6-phosphate kinase (LacC) from Staphylococcus aureus have been solved, offering a detailed view of the enzyme's architecture. nih.gov These structures capture the enzyme in several states: its apoform (unbound), in binary complexes with ADP or the non-hydrolyzable ATP analog AMP-PNP, and as a ternary complex with both AMP-PNP and its substrate, D-tagatose-6-phosphate. nih.gov

The LacC monomer is characterized by a tertiary structure composed of two distinct domains: a large α/β core domain and a smaller "lid" domain that is predominantly composed of β-sheets. nih.gov These two domains are connected by four extended polypeptide segments. nih.gov LacC functions as a dimer, with the dimerization interface formed by the interaction of the lid domains from two monomers, creating a "beta-clasp" structure. nih.gov This enzyme belongs to the phosphofructokinase B (PfkB) or Ribokinase family of sugar kinases. wikipedia.org As of late 2007, several structures for this class of enzymes have been deposited in the Protein Data Bank (PDB). wikipedia.org

Crystal Structure Information for D-Tagatose 6-Phosphate Kinase (LacC)
OrganismEnzyme StateKey Structural FeaturesPDB Accession Codes (Class Representative)
Staphylococcus aureusApoform, Binary (ADP, AMP-PNP), Ternary (AMP-PNP, D-tagatose-6-phosphate)Dimer with α/β core and β-lid domains; Beta-clasp dimerization2JG1, 2JGV

The crystal structure of D-galactose-6-phosphate isomerase (LacAB) from Lactobacillus rhamnosus, an enzyme that catalyzes the reversible isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate, has also been determined. nih.govplos.orgnih.gov The enzyme is a heteromultimer composed of LacA and LacB subunits. plos.org Structurally, LacAB is classified within the RpiB/LacAB superfamily and exhibits a Rossmann-like αβα sandwich fold, a common feature in pentose (B10789219) and hexose (B10828440) phosphate (B84403) isomerases. nih.govplos.org

Crystal Structure Information for D-Galactose-6-Phosphate Isomerase (LacAB)
OrganismEnzyme StateKey Structural FeaturesPDB Accession Code (Example)
Lactobacillus rhamnosusComplex with D-tagatose-6-phosphateHomotetramer of LacA and LacB subunits; Rossmann-like αβα sandwich fold; Unique C-terminal α7 helix in LacB4LFM (complex with D-psicose)

Active Site Architecture and Catalytic Residues

The catalytic efficiency and substrate specificity of LacC and LacAB are determined by the precise three-dimensional arrangement of amino acid residues within their active sites, the presence of essential cofactors, and the dynamic motions that facilitate the chemical reaction.

In D-tagatose-6-phosphate kinase (LacC) , the active site is formed in such a way that residues from both subunits of the dimer contribute to the binding of the substrate. nih.gov This cooperative arrangement is crucial for creating a competent catalytic center.

For D-galactose-6-phosphate isomerase (LacAB) , the active site is distinctly located at the interface between a LacA and a LacB subunit. nih.govplos.orgplos.org The binding pocket is a deep, wide-mouthed, trapezoid-shaped cavity. plos.org The specificity for the six-carbon sugar phosphate is, in part, due to a larger binding pocket compared to related enzymes like RpiB. nih.govnih.gov The phosphate moiety of the bound D-tagatose-6-phosphate is anchored by interactions with three arginine residues, including Arg-39 from the LacB subunit. nih.govnih.gov Key residues essential for catalysis include His-96 from LacA, which is vital for the sugar ring-opening step and correct substrate orientation, and Cys-65 from LacB, which is indispensable for the isomerization activity. nih.govnih.gov The active site cavity is formed by residues Met-92, His-96, Asn-97, Arg-130, and His-131 from LacA, and Asp-8, His-9, Ile-10, Arg-39, Tyr-42, Cys-65, Thr-67, Ile-69, and Thr-73 from LacB. plos.org

Metal ions are critical cofactors in many enzymatic reactions, often acting as Lewis acids or stabilizing transition states. numberanalytics.comuzh.ch

In the catalytic mechanism of D-tagatose-6-phosphate kinase (LacC) from S. aureus, magnesium ions (Mg²⁺) play a crucial role. nih.gov Unusually, crystallographic studies have revealed the presence of two Mg²⁺ ions in the active site when both the nucleotide cofactor (AMP-PNP) and the sugar substrate (D-tagatose-6-phosphate) are bound. nih.govresearchgate.net This two-metal-ion mechanism is a feature of many phosphoryl transferases, where the metal ions help to neutralize the negative charges of the phosphate groups, orient the substrates, and facilitate the nucleophilic attack. nih.gov

In contrast, the catalytic mechanism of D-galactose-6-phosphate isomerase (LacAB) from Lactobacillus rhamnosus appears to be metal-independent, as the available structural data highlights the roles of specific amino acid residues in acid-base catalysis rather than a metal cofactor. nih.govnih.gov The isomerization is proposed to proceed via a proton transfer mechanism mediated by key residues like His-96 and Cys-65. nih.govnih.gov

Enzyme catalysis is a dynamic process, and conformational changes are often essential for substrate binding, catalysis, and product release. nih.govnih.gov

D-tagatose-6-phosphate kinase (LacC) undergoes a significant conformational change upon substrate binding. nih.gov The enzyme exists in an "open" conformation in its unbound state, which allows for substrate and ATP entry. The binding of both substrates induces a large domain motion, where the "lid" domain closes over the active site. nih.gov This "closed" conformation is required to correctly position the substrates and catalytic residues for phosphoryl transfer and to shield the reaction from bulk solvent. nih.gov

For D-galactose-6-phosphate isomerase (LacAB) , while large-scale domain motions are not explicitly detailed in the same manner as for LacC, conformational flexibility is inherent to its function. nih.gov The binding of the substrate at the interface of the LacA and LacB subunits necessitates precise structural arrangements to form the active site. plos.org Such ligand-induced fits are a common feature of enzyme catalysis, ensuring that the active site is properly assembled only in the presence of the substrate, which can involve subtle but critical shifts in the positions of catalytic residues and surrounding structures. nih.gov

Computational Modeling and Simulation Studies

Computational modeling and simulation have become indispensable tools in structural biology for elucidating the intricate interactions between enzymes and their substrates at an atomic level. In the context of D-Tagatose 6-phosphate, these in silico approaches provide critical insights that complement experimental data from methods like X-ray crystallography. They allow for the prediction of binding modes, the identification of key residues involved in catalysis, and the exploration of the dynamic motions that govern enzymatic reactions. By simulating the behavior of molecules over time, researchers can formulate and test hypotheses about enzyme mechanisms that are often difficult to capture through experimental means alone.

Prediction of Enzyme-Substrate Interactions

Computational techniques, particularly molecular docking, have been successfully employed to predict and analyze the interactions between D-Tagatose 6-phosphate and various enzymes. These methods are crucial for identifying potential enzymes that can act on this substrate and for understanding the structural basis of their specificity.

One prominent application is in the functional annotation of uncharacterized enzymes. For instance, covalent docking methods have been used to screen libraries of candidate substrates against enzymes from the haloalkanoate dehalogenase (HAD) superfamily. acs.orgnih.gov In a prospective study, D-Tagatose 6-phosphate was correctly predicted as a good substrate for the orphan HAD enzyme EFI-508415 (PDB: 4gxt). acs.org The docking model revealed that D-Tagatose 6-phosphate forms extensive polar contacts within the enzyme's active site, specifically with residues Asp52, Arg339, and Asp317. acs.org

For enzymes involved in the biosynthesis of D-tagatose, such as those in Escherichia coli, computational modeling has been used to generate structural hypotheses. nih.govacs.org The three-dimensional structures of the C4 epimerases GatZ and KbaZ, which convert D-fructose-6-phosphate to D-Tagatose 6-phosphate, were predicted using AlphaFold. nih.govacs.org Subsequently, the Rosetta molecular suite was used to perform docking simulations with the substrate. nih.govacs.org These computational analyses predicted a zinc-dependent retro-aldol/aldol (B89426) mechanism for epimerization. acs.org

These computational predictions are corroborated and refined by high-resolution crystal structures of enzyme-substrate complexes. The crystal structure of D-galactose-6-phosphate isomerase (LacAB) from Lactobacillus rhamnosus in complex with its product, D-Tagatose 6-phosphate, shows precisely how the substrate is anchored in the active site. plos.orgrcsb.org The phosphate group of the ligand is bound by hydrogen bonds to the guanidinium (B1211019) groups of three arginine residues (Arg-130, Arg-134, and Arg-39). plos.org Additional interactions include a polar interaction between the phosphate group and His-9, and hydrogen bonds between the sugar's hydroxyl groups and residues Asp-8, Gly-66, and His-96. plos.org

Similarly, the crystal structure of D-tagatose-6-phosphate kinase (LacC) from Staphylococcus aureus was solved in a ternary complex with the ATP analog AMP-PNP and D-Tagatose 6-phosphate. nih.govresearchgate.net This structure revealed that the enzyme is a dimer and that residues from both subunits contribute to substrate binding, forming a "β-clasp" structure. nih.govresearchgate.net The binding of both the substrate and the co-factor induces a conformational change, leading to a "closed" structure necessary for phosphoryl transfer. nih.gov

Table 1: Predicted and Observed Interactions of D-Tagatose 6-phosphate with Enzymes

EnzymeOrganismMethodKey Interacting ResiduesInteraction Details
D-galactose-6-phosphate isomerase (LacAB)Lactobacillus rhamnosusX-ray CrystallographyArg-130, Arg-134, Arg-39 (LacB)Bidentate or tridentate hydrogen bonds to the phosphate group. plos.org
D-galactose-6-phosphate isomerase (LacAB)Lactobacillus rhamnosusX-ray CrystallographyHis-9 (LacB), Asp-8 (LacB), Gly-66 (LacB), His-96 (LacA)Polar interactions and hydrogen bonds with the phosphate and hydroxyl groups. plos.org
D-tagatose-6-phosphate kinase (LacC)Staphylococcus aureusX-ray CrystallographyResidues from both subunitsSubstrate binding at the dimer interface, inducing a closed conformation. nih.govresearchgate.net
HAD Phosphatase (EFI-508415)N/ACovalent DockingAsp52, Arg339, Asp317Extensive polar contacts predicted between the enzyme and substrate. acs.org
Transaldolase B variant (TalBF178Y)Escherichia coliX-ray CrystallographyLys132, Asp17, Arg181, Ser226, Arg228Covalent Schiff base with Lys132; H-bonds with phosphate and hydroxyl groups. researchgate.net

Molecular Dynamics Simulations of Enzyme Mechanisms

While docking and crystallography provide static pictures of enzyme-substrate interactions, molecular dynamics (MD) simulations offer a view into the dynamic processes that define the catalytic mechanism. These simulations model the movements of atoms over time, allowing researchers to explore conformational changes, transition states, and the intricate network of interactions that facilitate the chemical reaction.

For enzymes in the D-tagatose pathway, MD simulations represent a critical next step for validating computationally generated hypotheses. nih.govacs.org For example, while computational docking of D-fructose-6-phosphate into the epimerase GatZ led to a proposed reaction mechanism, the authors noted that MD simulations are essential for providing evidence to support it. nih.govacs.org The proposed mechanism involves the deprotonation of the substrate's C4 hydroxyl group by an aspartate residue (Asp87), which initiates C3–C4 bond cleavage and the formation of intermediates. acs.org An aldol condensation then re-forms the bond with inverted stereochemistry to produce D-Tagatose 6-phosphate. acs.org MD simulations could be used to map the energy landscape of this transformation and identify the transition states.

Insights from MD studies on related enzyme systems demonstrate the power of this approach. Simulations on glucose-6-phosphate isomerase identified a dynamic hydrogen bond network involving four key residues (P80, H182, R83, and N174) that interact with the sugar and phosphate moieties of the substrate. researchgate.net These dynamic interactions are crucial for correctly positioning the sugar ring and enabling the necessary rotation of the reaction intermediate, a level of detail not apparent from a static structure alone. researchgate.net

Furthermore, MD simulations can help explain complex inhibition mechanisms. D-Tagatose 6-phosphate has been shown to be a covalent, irreversible inhibitor of certain transaldolase B variants that exhibit D-fructose-6-phosphate aldolase (B8822740) activity. researchgate.net X-ray crystallography revealed that the inhibitor is bound in the active site as D-fructose-6-phosphate, indicating that the enzyme catalyzed a Heyns rearrangement of the inhibitor. researchgate.net This complex chemical transformation, involving the formation of a Schiff base with an active site lysine (B10760008) followed by rearrangement, is an ideal candidate for study with MD simulations. Such simulations could elucidate the step-by-step mechanism of the rearrangement, calculate the energetic barriers involved, and explain why this inhibition is observed in the enzyme variants but not the wild-type. researchgate.net

Regulation and Genetic Control of D Tagatose 6 Phosphate Pathways

Transcriptional Regulation of Genes

The expression of genes encoding the enzymes of the D-tagatose 6-phosphate pathway is tightly controlled at the transcriptional level. This regulation primarily involves operons that are switched on or off in response to the presence or absence of specific sugars.

The lacABCD Operon and Associated Regulators (e.g., LacR)

In many bacteria, including species of Streptococcus, Lactococcus, and Staphylococcus, the genes for the D-tagatose 6-phosphate pathway are organized into the lacABCD operon. nih.govwur.nlebi.ac.uk This operon typically includes the genes lacA and lacB, which encode the subunits of galactose-6-phosphate (B1197297) isomerase; lacC, which encodes tagatose-6-phosphate kinase; and lacD, which encodes tagatose-1,6-bisphosphate aldolase (B8822740). rug.nl

The transcription of the lacABCD operon is often under the control of a repressor protein, commonly named LacR. nih.govwur.nlresearchgate.net LacR belongs to the DeoR family of transcriptional regulators. nih.govrug.nl In the absence of an inducer, LacR binds to an operator region within the promoter of the lacABCD operon, physically blocking RNA polymerase from initiating transcription. khanacademy.org This ensures that the enzymes for the tagatose 6-phosphate pathway are not produced when lactose (B1674315) or galactose are not available, thus conserving cellular resources.

In Streptococcus pneumoniae, the lac gene cluster is organized into two distinct operons: lac operon I (lacABCD) for the tagatose-6-phosphate pathway and lac operon II (lacTFEG) which includes a lactose-specific phosphotransferase system (PTS). nih.govresearchgate.netnih.gov The transcriptional regulator LacR specifically represses lac operon I. nih.govresearchgate.netnih.gov Deletion of the lacR gene leads to elevated expression of the lacABCD operon even without lactose, confirming its role as a repressor. nih.govnih.gov

Interestingly, in Lactococcus lactis, the lacR gene is transcribed divergently from the lacABCDFEGX operon and its expression is induced by glucose. wur.nl

OrganismOperon StructureRegulatorFunction of Regulator
Streptococcus pneumoniaelacABCD (operon I) and lacTFEG (operon II) nih.govresearchgate.netnih.govLacR (DeoR family) nih.govrug.nlRepresses lacABCD operon in the absence of lactose or galactose. nih.gov
Lactococcus lactislacABCDFEGX wur.nlLacR wur.nlRepressor of the lac operon. wur.nl
Staphylococcus aureuslacABCD ebi.ac.ukCommon genetic control nih.govThe genes are coordinately induced. nih.gov
Streptococcus mutanslacABCD ebi.ac.ukLacR nih.govRepressor of the lactose utilization operon. nih.gov

Induction by D-Galactose and Lactose

The repression of the lacABCD operon by LacR is relieved in the presence of specific inducer molecules, namely D-galactose and lactose. When these sugars are transported into the cell, they are typically phosphorylated. In the case of lactose, it is often transported via a lactose-specific phosphotransferase system (PTS), resulting in intracellular lactose-6-phosphate. This is then hydrolyzed into glucose and galactose-6-phosphate. oup.com

Galactose can also be transported and phosphorylated to galactose-6-phosphate. This molecule, or a derivative, is believed to be the physiological inducer that binds to the LacR repressor. This binding event causes a conformational change in LacR, leading to its dissociation from the operator DNA. With the repressor removed, RNA polymerase can access the promoter and initiate transcription of the lacABCD genes. wur.nlasm.org

Studies in Staphylococcus aureus have shown that mutants unable to utilize D-galactose or lactose accumulate intermediates of the D-tagatose 6-phosphate pathway, and that the enzymes of this pathway are coordinately induced in the parental strain, indicating common genetic control. nih.gov In Streptococcus pneumoniae, both lactose and galactose induce the expression of the lacABCD operon. nih.govresearchgate.net Similarly, in Streptococcus agalactiae, galactose triggers the induction of the tagatose-6-phosphate pathway. researchgate.net In some bacteria, tagatose-6-phosphate itself is the physiological inducer of the lac operon. wur.nl

OrganismInducer(s)Effect on lacABCD Operon
Streptococcus pneumoniaeD-Galactose, Lactose nih.govresearchgate.netInduction of expression nih.govresearchgate.net
Streptococcus agalactiaeD-Galactose researchgate.netInduction of the pathway researchgate.net
Staphylococcus aureusD-Galactose, Lactose nih.govCoordinated induction of pathway enzymes nih.gov
Lactococcus lactisTagatose-6-phosphate wur.nlInduction of expression wur.nl
Streptococcus mutansLactose asm.orgInduction of the pathway asm.org

Post-Translational Regulation of Enzymes

While transcriptional control is the primary mechanism for regulating the D-tagatose 6-phosphate pathway, post-translational regulation of the pathway's enzymes can also occur. This level of control allows for a more rapid response to changes in metabolic conditions.

One key enzyme in the pathway is tagatose-6-phosphate kinase (lacC), which catalyzes the phosphorylation of D-tagatose 6-phosphate to D-tagatose 1,6-bisphosphate. ebi.ac.uk The activity of this enzyme can be allosterically regulated by various metabolites, reflecting the cell's energy status. For instance, high levels of ATP, the phosphate (B84403) donor for the reaction, can enhance its activity, while high levels of ADP or AMP, indicating low energy charge, might inhibit it. researchgate.net The catalytic mechanism of tagatose-6-phosphate kinase involves magnesium cations, and higher concentrations of Mg2+ can be beneficial for the enzymatic phosphorylation. researchgate.net

In some cases, the enzymes of the tagatose-6-phosphate pathway may exhibit substrate inhibition or be influenced by the concentrations of their products, providing a feedback mechanism to fine-tune the metabolic flux through the pathway.

Interplay with Cellular Energy Status and Carbon Source Availability

The presence of a preferred carbon source, such as glucose, often leads to the repression of operons for the utilization of alternative sugars, a phenomenon known as catabolite repression. In many bacteria, this is mediated by the catabolite activator protein (CAP), which, in its active form (bound to cyclic AMP), promotes the transcription of operons for secondary carbon sources when glucose is scarce. khanacademy.org While the lac operon in E. coli is a classic example of CAP-mediated regulation, the regulation of the D-tagatose 6-phosphate pathway in other bacteria can be CcpA-independent, as seen in Streptococcus pneumoniae. nih.govresearchgate.net

The catabolism of D-tagatose 6-phosphate contributes to the cellular pool of ATP and reducing equivalents (NADH), thus directly impacting the cell's energy homeostasis. ontosight.ai The pathway's regulation ensures that the cell can efficiently switch to utilizing lactose or galactose when more readily metabolizable sugars are depleted, thereby enhancing its metabolic flexibility and adaptability to changing nutrient environments. ontosight.ai This metabolic adaptability is crucial for the survival and competitiveness of bacteria in diverse ecological niches where they may encounter a variety of carbohydrate sources. researchgate.net

Biotechnological Applications and Engineering Strategies for D Tagatose Production Via D Tagatose 6 Phosphate

The industrial production of the rare sugar D-tagatose is increasingly shifting from traditional chemical synthesis to more sustainable and specific biotechnological methods. These approaches leverage enzymes and microbial systems to convert abundant feedstocks into D-tagatose, often proceeding through the key phosphorylated intermediate, D-tagatose 6-phosphate. This article details the enzymatic and whole-cell strategies being engineered to optimize this bioconversion, with a focus on the role of D-tagatose 6-phosphate lithium salt as a crucial component in these metabolic pathways.

Analytical Methodologies for D Tagatose 6 Phosphate Research

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic methods form the cornerstone of analytical work on D-Tagatose 6-phosphate. These techniques allow for both qualitative and quantitative assessments, providing detailed information about the compound's structure and its concentration in a sample.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sugars and their phosphorylated derivatives. In the context of D-Tagatose 6-phosphate, HPLC is used to monitor its synthesis and conversion in enzymatic cascades. mdpi.com For instance, studies involving the production of D-tagatose often employ HPLC to measure the concentrations of various sugars, including the phosphorylated intermediates. acs.orgnih.gov

The separation is typically achieved using specific columns designed for carbohydrate analysis, such as the Rezex RCU-USP sugar alcohol column. acs.orgnih.gov A common mobile phase is simply 100% Milli-Q water, and detection is often performed with a refractive index detector (RID). acs.orgnih.gov The method can be optimized for specific applications, such as determining the concentration of D-tagatose produced from sucrose, where a peak corresponding to the D-tagatose standard can be identified by its retention time. mdpi.com

Table 1: Representative HPLC Conditions for Sugar Analysis

ParameterConditionSource
ColumnRezex RCU-USP Sugar Alcohol Column acs.orgnih.gov
Mobile Phase100% Milli-Q Water acs.orgnih.gov
Flow Rate0.5 mL min–1 acs.orgnih.gov
DetectorRefractive Index Detector (RID) acs.orgnih.gov
Column Temperature83 °C acs.orgnih.gov
Injection Volume1 μL acs.orgnih.gov

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of D-Tagatose 6-phosphate. It is frequently coupled with separation techniques like liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS) to analyze complex mixtures. nih.govoup.com Electrospray ionization (ESI) is a preferred gentle ionization method that prevents the degradation of thermally labile molecules like sugar phosphates. oup.com

In studies of enzyme kinetics and inhibition, MS has been used to demonstrate the covalent and irreversible inhibition of certain enzymes by D-Tagatose 6-phosphate. nih.govresearchgate.netebi.ac.uk These analyses can reveal the formation of covalent adducts between the inhibitor and enzyme residues. nih.govresearchgate.net For example, research on transaldolase B variants showed that D-Tagatose 6-phosphate covalently binds to a lysine (B10760008) residue in the active site. nih.gov LC-MS/MS can also be used to analyze multienzyme complexes involved in D-tagatose synthesis pathways. mdpi.com

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of sugar phosphates. researchgate.netacs.org Due to the low volatility of these phosphorylated compounds, a derivatization step is required prior to analysis. researchgate.net A common procedure involves a two-step online derivatization: ethoximation followed by trimethylsilylation. researchgate.net This process allows for the separation and detection of a wide array of polar metabolites, including sugar phosphates, organic acids, and amino acids, within a single chromatographic run. researchgate.net

GC-MS combines high separation efficiency with sensitive and selective detection. researchgate.net While electron ionization can cause fragmentation, chemical ionization using methane (B114726) as a reagent gas can overcome this issue, enabling accurate determination of isotopologue distributions for metabolic flux analysis. researchgate.net The analysis of fragmentation patterns can also help identify specific structural features of different carbohydrate types. acs.org

Colorimetric assays provide a straightforward method for quantifying specific classes of compounds. The cysteine-carbazole-sulfuric acid method is a classic colorimetric technique used for the determination of ketoses. google.comtandfonline.com This assay is based on the reaction of ketoses with carbazole (B46965) in the presence of cysteine and concentrated sulfuric acid to produce a distinct color, which can be measured with a spectrophotometer. tandfonline.comcerealsgrains.org The intensity of the color produced is proportional to the concentration of the ketose in the sample.

This method has been applied to assay the activity of enzymes like L-arabinose isomerase by measuring the formation of D-tagatose from D-galactose. google.com To ensure accuracy, samples are often analyzed in pairs, with one serving as a blank to correct for interfering substances that might also react with the reagents. google.comcerealsgrains.org The conditions for color development can be optimized to maximize sensitivity and selectivity for fructose (B13574) and other ketoses over aldoses like glucose. cerealsgrains.org

Table 2: Reagents for Cysteine-Carbazole-Sulfuric Acid Assay

ReagentPreparationSource
L-Cysteine-HCl Solution1.5% (w/v) in distilled water (freshly prepared) core.ac.uk
Sulfuric Acid Solution75% (v/v) aqueous solution google.comcore.ac.uk
Carbazole Solution0.12% (w/v) in alcohol (e.g., 95% ethanol) google.comcore.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural characterization of molecules in solution. For D-Tagatose 6-phosphate and its isomers, both ¹H and ³¹P NMR are particularly informative. researchgate.netnih.govnih.gov NMR can confirm the successful synthesis of a phosphorylated sugar and elucidate its precise structure, including the position of the phosphate (B84403) group. nih.govresearchgate.net

For example, ¹H NMR was used to verify the conversion of D-tagatose to D-tagatose 6-phosphate and its subsequent epimerization to D-fructose 6-phosphate. researchgate.net Physicochemical characterization of D-tagatose-1-phosphate by ¹H and ³¹P NMR revealed that it exists primarily in the pyranose form in solution. nih.govnih.gov Such structural details are critical for understanding enzyme-substrate interactions and reaction mechanisms. nih.gov

Capillary Electrophoresis (CE) for Sugar Phosphate Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of charged and polar compounds like sugar phosphates. nih.govresearchgate.net Its high separation efficiency allows for the resolution of closely related structures, including sugar phosphate regioisomers such as hexose-6-phosphates and hexose-1-phosphates. nih.gov This makes CE an invaluable tool for analyzing complex mixtures of metabolites extracted from biological samples. nih.govresearchgate.net

When coupled with mass spectrometry (CE-MS), the technique provides highly selective detection. nih.gov This combination has been successfully used to probe cell lysates for both "natural" and "unnatural" sugar phosphates generated in engineered microorganisms. nih.gov The method is highly sensitive, requiring only nanoliter injection volumes, which is advantageous when sample amounts are limited. researchgate.net For the analysis of phosphorylated aldoses, derivatization with a UV-active tag like tryptamine (B22526) can be employed prior to CE analysis to enhance detection sensitivity. pan.olsztyn.pl

Table 3: Typical Capillary Electrophoresis Conditions for Sugar Phosphate Isomer Separation

ParameterConditionSource
Background Electrolyte (BGE)10% Acetic Acid (pH 2.2) researchgate.net
Separation Voltage-30 kV researchgate.net
CapillaryCoated fused silica pan.olsztyn.pl
DetectionMass Spectrometry (negative ion mode) or UV Detector researchgate.netpan.olsztyn.pl

Mentioned Compounds

Biosensor Development for Real-Time Monitoring

The dynamic nature of biochemical pathways necessitates analytical tools capable of real-time monitoring. For D-Tagatose and its phosphorylated derivatives, biosensors offer a powerful solution for continuous and rapid quantification, particularly within bioreactors for industrial production.

Recent advancements have led to the development of reagentless D-tagatose biosensors. One such biosensor utilizes fructose dehydrogenase (FDH) immobilized on thermally reduced graphene oxide (TRGO) modified electrodes. This system, designated TRGO/FDH, has demonstrated high sensitivity to D-tagatose, making it suitable for monitoring the bioconversion of D-galactose to D-tagatose in real-time. nih.govresearchgate.net The biosensor's applicability was successfully tested in a prototype bioreactor, where it accurately quantified D-tagatose production by L-arabinose isomerase. nih.gov A key advantage of this biosensor is its selectivity; it does not respond to D-galactose, ensuring that measurements are specific to the product of interest. nih.gov The correlation coefficient between the biosensor's measurements and traditional spectrophotometric analysis was an impressive 0.9974, validating its accuracy and reliability. nih.govresearchgate.net

The development of such biosensors is critical for optimizing the production of D-tagatose, a low-calorie sweetener. nih.gov By providing continuous data, these tools allow for precise control over reaction conditions, leading to improved yields and efficiency. nih.govresearchgate.net The ability to monitor D-tagatose levels in complex mixtures without extensive sample preparation is a significant advantage over traditional methods like chromatography and mass spectrometry. mdpi.com

Biosensor ComponentAnalyteApplicationKey Finding
Fructose Dehydrogenase (FDH) on Thermally Reduced Graphene Oxide (TRGO)D-TagatoseReal-time monitoring of D-galactose to D-tagatose bioconversionHigh sensitivity and selectivity for D-tagatose, with a strong correlation to spectrophotometric methods. nih.govresearchgate.net

Enzyme Activity Assays for Kinetic Studies

Understanding the enzymatic reactions involving D-Tagatose 6-phosphate is fundamental to manipulating its metabolic pathways for various applications. Enzyme activity assays are indispensable tools for determining the kinetic parameters of these enzymes, providing insights into their efficiency and substrate specificity.

A common approach for assaying enzymes that produce or consume D-Tagatose 6-phosphate involves coupling the reaction to one or more subsequent enzymatic reactions that result in a measurable change, such as the oxidation or reduction of a cofactor like NADH or NADP+. For instance, the activity of enzymes that produce D-Tagatose 6-phosphate can be measured by coupling the reaction to a phosphatase that releases inorganic phosphate, which can then be quantified using a colorimetric method. google.com

In the context of D-tagatose synthesis, several key enzymes are studied. The conversion of D-fructose-6-phosphate to D-tagatose-6-phosphate is a critical step catalyzed by enzymes like D-tagatose-6-phosphate 4-epimerase. nih.gov The activity of this epimerase can be determined by measuring the formation of D-tagatose-6-phosphate over time. google.com Similarly, the activity of D-tagatose-1,6-bisphosphate aldolase (B8822740), an enzyme involved in the cleavage of a related compound, is often measured using a coupled assay that monitors the decrease in NADH absorbance at 340 nm. nih.gov

Kinetic studies provide crucial data on enzyme performance, such as the Michaelis constant (Km) and maximum velocity (Vmax). For example, D-tagatose 1,6-diphosphate aldolase from Streptococcus cremoris was found to have a lower Km and a higher Vmax for tagatose 1,6-diphosphate compared to fructose 1,6-diphosphate, indicating a preference for the tagatose derivative. nih.gov These kinetic parameters are essential for constructing efficient multi-enzyme cascade reactions for the synthesis of D-tagatose. mdpi.com

Inhibition studies are also a key aspect of enzyme kinetics. Research has shown that D-tagatose 6-phosphate can act as an irreversible inhibitor of certain enzyme variants, such as transaldolase B. researchgate.net Kinetic inactivation studies, where the enzyme's activity is measured at different concentrations of the inhibitor over time, are used to characterize this inhibition. researchgate.net

EnzymeAssay PrincipleMeasured ParameterTypical Substrate(s)
Fructose 6-phosphate epimeraseCoupled assay with phosphatase and phosphate detectionRate of tagatose 6-phosphate formationFructose 6-phosphate google.com
D-tagatose-1,6-bisphosphate aldolaseCoupled assay with glycerol-3-phosphate dehydrogenase/triose-phosphate isomeraseDecrease in NADH absorbance at 340 nmTagatose 1,6-bisphosphate, Fructose 1,6-bisphosphate nih.gov
L-arabinose isomeraseCysteine carbazole sulfuric-acid methodAmount of D-tagatose producedD-galactose mdpi.com
Transaldolase B (variant)Aldol (B89426) cleavage of D-F6PSpecific activity over time in the presence of inhibitorD-fructose-6-phosphate (substrate), D-tagatose 6-phosphate (inhibitor) researchgate.net

Inhibitory Mechanisms and Enzyme Target Interactions

D-Tagatose 6-Phosphate as an Enzyme Inhibitor

D-tagatose 6-phosphate (D-T6P) has been identified as a potent inhibitor of specific enzymes involved in carbohydrate metabolism. nih.goviucr.orgresearchgate.net Its inhibitory action is particularly notable against variants of enzymes that play a role in the pentose (B10789219) phosphate (B84403) pathway and glycolysis.

Research has demonstrated that D-T6P can covalently and irreversibly inhibit enzyme variants of Transaldolase B (TalB) and D-fructose-6-phosphate aldolase (B8822740) A (FSAA) from Escherichia coli that exhibit D-fructose-6-phosphate aldolase activity. nih.goviucr.orgresearchgate.net Interestingly, wild-type TalB from E. coli does not show this inhibition. nih.goviucr.orgresearchgate.net This specificity suggests that certain structural or conformational features in the enzyme variants are crucial for the inhibitory action of D-T6P. nih.gov Kinetic inhibition studies have been instrumental in revealing the irreversible nature of this inhibition. nih.goviucr.orgresearchgate.net

The covalent and irreversible inhibition by D-T6P involves a novel mechanism centered around a Heyns rearrangement within the enzyme's active site. nih.govresearchgate.netresearchgate.net Mass spectrometry and kinetic inhibition studies have confirmed this covalent modification. nih.goviucr.orgresearchgate.net The process begins with the formation of a Schiff base between D-T6P and a key lysine (B10760008) residue in the active site of the enzyme variants. researchgate.net Following this, a Heyns rearrangement occurs, leading to the conversion of the bound sugar phosphate. nih.govresearchgate.netresearchgate.net This rearrangement, coupled with subsequent hemiacetal formation, results in a stable, covalently bound adduct that effectively inactivates the enzyme. nih.govresearchgate.net

Molecular Basis of Enzyme Inhibition

The precise molecular interactions between D-T6P and its target enzymes provide a deeper understanding of its inhibitory power.

Crystallographic studies have provided high-resolution insights into the binding of the D-T6P-derived inhibitor. nih.goviucr.orgresearchgate.net The crystal structure of the TalB F178Y variant in complex with the sugar phosphate, resolved to 1.46 Å, reveals that the sugar is covalently attached to the ε-amino group of the active-site residue Lys132 via its C2 atom. nih.govresearchgate.net Crucially, the bound inhibitor is not in the open-chain or the original closed-ring form of D-T6P. Instead, it has been converted into β-D-galactofuranose 6-phosphate, a five-membered ring structure. nih.govresearchgate.net This structural transformation is a direct consequence of the Heyns rearrangement and subsequent hemiacetal formation within the active site. nih.govresearchgate.net The Tyr178 residue in the variant is proposed to act as an acid-base catalyst facilitating this reaction. nih.govresearchgate.net

Comparison with the structure of a Schiff-base intermediate of a different TalB variant (E96Q) with the natural substrate D-fructose 6-phosphate highlights the critical role of stereochemistry at the C4 position of the ligand in determining whether inhibition occurs. nih.govresearchgate.net

The inhibitory action of D-T6P is highly specific. While it potently inhibits TalB and FSAA variants that possess D-fructose-6-phosphate aldolase activity, the wild-type TalB remains unaffected. nih.goviucr.orgebi.ac.uk This specificity underscores the concept of functional divergence, where subtle changes in enzyme structure, such as the F178Y mutation in TalB, can alter substrate or inhibitor recognition. nih.gov The difference in stereochemistry at the C4 atom between D-tagatose 6-phosphate and the natural substrate, D-fructose 6-phosphate, is a key determinant for the formation of the inhibitory adduct. nih.govresearchgate.net

Broader Implications for Carbohydrate Metabolism Regulation

The targeted inhibition of key enzymes by D-tagatose 6-phosphate has significant implications for the regulation of carbohydrate metabolism. By irreversibly blocking the activity of specific aldolases, D-T6P can disrupt the flow of metabolites through central carbon pathways like the pentose phosphate pathway and glycolysis. nih.govresearchgate.net The tagatose-6-phosphate pathway itself is a known route for the metabolism of D-galactose in some bacteria. researchgate.netkarger.com The ability of D-T6P to inhibit enzymes at the intersection of different metabolic routes suggests its potential as a tool for studying metabolic flux and regulation. researchgate.net Furthermore, understanding these inhibitory mechanisms could inform the design of novel enzyme inhibitors for various biotechnological and therapeutic applications.

Q & A

Q. What is the metabolic role of D-Tagatose 6-phosphate (Tag-6P) lithium salt in biological systems?

Tag-6P is a key intermediate in galactose metabolism, where it is isomerized from D-galactose 6-phosphate via galactose-6-phosphate isomerase. It also intersects with fructose and mannose metabolism, influencing glycolytic and pentose phosphate pathways. In oomycetes like Phytophthora infestans, Tag-6P accumulation disrupts glycolysis by competitively inhibiting phosphomannose isomerase, reducing critical intermediates like D-glucose 6-phosphate and D-mannose 6-phosphate .

Methodological Insight : To map its metabolic role, use isotopic labeling (e.g., ¹³C-Tag-6P) coupled with LC-MS to track incorporation into downstream pathways. Enzymatic coupling assays (e.g., NADH oxidation linked to glycerophosphate dehydrogenase) can quantify Tag-6P consumption rates .

Q. How is D-Tagatose 6-phosphate lithium salt synthesized and purified for experimental use?

Tag-6P is enzymatically synthesized from D-galactose 6-phosphate using galactose-6-phosphate isomerase (EC 5.3.1.26). Purification involves ion-exchange chromatography (e.g., DEAE-Sephadex) to separate phosphorylated intermediates, followed by lithium salt precipitation. Purity is validated via NMR (e.g., ³¹P for phosphate groups) and enzymatic activity assays .

Key Consideration : Ensure strict pH control (6.5–7.5) during synthesis to prevent hydrolysis. Trace metal contamination can interfere with enzymatic assays, necessitating chelation steps during purification .

Q. What analytical techniques are recommended for detecting Tag-6P in metabolic studies?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Enables precise quantification using reverse-phase columns (C18) and negative ionization mode.
  • Enzymatic Coupled Assays : Combine Tag-6P with fructose-1,6-bisphosphatase and triosephosphate isomerase, monitoring NADH fluorescence at 340 nm.
  • ¹H/³¹P NMR : Resolves structural isomers (e.g., D-fructose 6-phosphate vs. Tag-6P) based on distinct chemical shifts .

Advanced Research Questions

Q. How does Tag-6P interact with phosphofructokinase (PFK), and what implications does this have for glycolytic flux analysis?

Tag-6P acts as a substrate for PFK in some systems (e.g., bacterial PFK), with a Vmax comparable to D-fructose 6-phosphate. However, its C-4 and C-5 stereochemistry (reversed relative to fructose) alters binding kinetics, reducing catalytic efficiency (Km ≈ 2.5 mM vs. 0.1 mM for fructose 6-phosphate). This property is exploited to study PFK’s substrate specificity using X-ray crystallography .

Experimental Design : Use PFK activity assays with varying Tag-6P concentrations (0–25 mM) and ATP. Monitor ADP production via coupled luciferase assays. Compare kinetic parameters to fructose 6-phosphate controls .

Q. What experimental approaches can resolve contradictory data on Tag-6P’s role as a substrate versus inhibitor?

Contradictions arise from species-specific enzyme affinities (e.g., PFK in Staphylococcus aureus vs. Hyaloperonospora arabidopsidis). To resolve this:

  • Structural Analysis : Perform co-crystallization of Tag-6P with target enzymes (e.g., transaldolase B) to identify binding motifs. Heyns rearrangement in the active site explains competitive inhibition in some variants .
  • Kinetic Profiling : Use stopped-flow spectroscopy to measure real-time substrate turnover and inhibitor binding constants .

Q. What are the mechanisms of Tag-6P inhibition in phosphomannose isomerase (PMI), and how can this be leveraged for metabolic modulation?

Tag-6P competitively inhibits PMI by mimicking D-mannose 6-phosphate, reducing flux toward GDP-mannose (critical for cell wall synthesis). In Phytophthora, this inhibition depletes D-mannose 6-phosphate by >70%, disrupting hyphal growth. Methodological Application : Use PMI knockdown mutants and Tag-6P supplementation (5–10 mM) to study metabolic rescue via exogenous mannose .

Data Contradiction Analysis

Example : Tag-6P’s dual role as a PFK substrate (in bacteria) and PMI inhibitor (in oomycetes) reflects evolutionary divergence in enzyme active sites. To contextualize:

  • Comparative Genomics : Align PFK/PMI sequences across taxa to identify conserved vs. divergent regions.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities of Tag-6P to homologs from different species .

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